molecular formula C9H14N2O6 B12362793 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12362793
M. Wt: 246.22 g/mol
InChI Key: ZPTBLXKRQACLCR-CCXZUQQUSA-N
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Description

1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H14N2O6 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant biological implications. Often referred to as 5,6-dihydrouridine or related derivatives, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₄N₂O₆
Molecular Weight246.22 g/mol
CAS Number5627-05-4
SolubilityDMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml
Density1.614 g/cm³ (predicted)
pKa12.40 (predicted)
StabilityHygroscopic

The primary biological activity of this compound is attributed to its role as an inhibitor of cytidine deaminase (CDA). By inhibiting CDA, it prevents the conversion of cytidine to uridine and thus modulates nucleoside metabolism. This mechanism is particularly relevant in cancer therapy where tumor cells often exhibit high levels of CDA expression.

Inhibition of Cell Proliferation

Research indicates that this compound can inhibit cell proliferation through cell cycle regulation. Studies have shown that it induces G1 phase arrest in various cancer cell lines, leading to reduced cell division and increased apoptosis rates in cancerous tissues .

Oncology

This compound has been investigated for its potential use in cancer treatment:

  • Case Study : In a study involving human leukemia cells (HL-60), treatment with this compound resulted in a significant decrease in cell viability compared to controls. The study concluded that the compound's ability to inhibit CDA led to altered metabolic pathways that favor apoptosis over proliferation .

Viral Infections

The compound also exhibits antiviral properties. It has been shown to inhibit viral replication in certain RNA viruses by interfering with nucleoside metabolism:

  • Research Findings : A study demonstrated that the compound effectively reduced the replication rate of the influenza virus in vitro by disrupting the viral RNA synthesis mechanism .

Properties

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1

InChI Key

ZPTBLXKRQACLCR-CCXZUQQUSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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